molecular formula C13H15NO B13136101 2-(tert-Butyl)quinolin-8-ol

2-(tert-Butyl)quinolin-8-ol

Cat. No.: B13136101
M. Wt: 201.26 g/mol
InChI Key: HCDYGLHOUNLEHW-UHFFFAOYSA-N
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Description

2-(tert-Butyl)quinolin-8-ol is a derivative of quinolin-8-ol, a compound known for its diverse biological activities and applications in various fields. The addition of a tert-butyl group at the second position of the quinoline ring enhances its chemical properties, making it a compound of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)quinolin-8-ol typically involves the alkylation of quinolin-8-ol with tert-butyl halides under basic conditions. One common method is the reaction of quinolin-8-ol with tert-butyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like acetone . The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butyl)quinolin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Zinc dust, acetic acid.

    Substitution: Electrophilic reagents like halogens, nitrating agents.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)quinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can chelate metal ions, disrupting metal-dependent biological processes. Additionally, its ability to form hydrogen bonds and π-π interactions with biomolecules contributes to its biological activity .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-tert-butylquinolin-8-ol

InChI

InChI=1S/C13H15NO/c1-13(2,3)11-8-7-9-5-4-6-10(15)12(9)14-11/h4-8,15H,1-3H3

InChI Key

HCDYGLHOUNLEHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(C=CC=C2O)C=C1

Origin of Product

United States

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